molecular formula C34H44O6 B1251063 Laschiatrion

Laschiatrion

Cat. No. B1251063
M. Wt: 548.7 g/mol
InChI Key: IMEAYGLFTXMMLU-NXUYMSFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laschiatrion is a natural product found in Favolaschia with data available.

Scientific Research Applications

Antifungal Properties

Laschiatrion, a new antifungal antibiotic, was isolated from fermentations of a species of Favolaschia. It exhibits broad in vitro activity against several human pathogens. Remarkably, it does not show antibacterial and cytotoxic activities. Its structure, elucidated by spectroscopic techniques, presents a new steroid skeleton, indicating its unique chemical composition and potential for diverse applications in antifungal treatments (Anke, Werle, Kappe, & Sterner, 2004).

properties

Molecular Formula

C34H44O6

Molecular Weight

548.7 g/mol

IUPAC Name

[(2S,4S)-2-[(3R,3aR,5R,5bS,10bR)-5-hydroxy-3a,5b-dimethyl-8,10-dioxo-1,2,3,4,5,6,7,9,9a,10b-decahydrocyclopenta[a]fluoren-3-yl]-5,6-dimethyl-3-oxoheptan-4-yl] benzoate

InChI

InChI=1S/C34H44O6/c1-18(2)19(3)31(40-32(39)21-10-8-7-9-11-21)29(37)20(4)23-12-13-24-27-28(26(36)17-34(23,24)6)33(5)15-14-22(35)16-25(33)30(27)38/h7-11,18-20,23-26,31,36H,12-17H2,1-6H3/t19?,20-,23+,24-,25?,26+,31-,33-,34+/m0/s1

InChI Key

IMEAYGLFTXMMLU-NXUYMSFDSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(C[C@H](C3=C2C(=O)C4[C@@]3(CCC(=O)C4)C)O)C)C(=O)[C@H](C(C)C(C)C)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC(C)C(C)C(C(=O)C(C)C1CCC2C1(CC(C3=C2C(=O)C4C3(CCC(=O)C4)C)O)C)OC(=O)C5=CC=CC=C5

synonyms

laschiatrion

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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